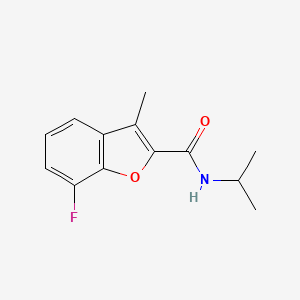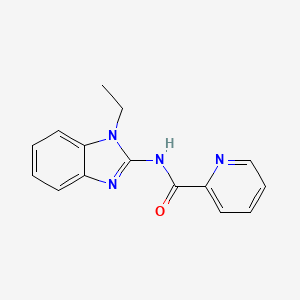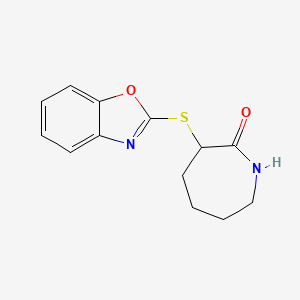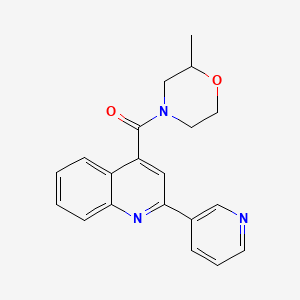![molecular formula C20H19F2N3O3 B7462488 N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as Dabrafenib, is a potent inhibitor of BRAF kinase, which is a key oncogenic driver in melanoma. This compound has been approved by the FDA for the treatment of unresectable or metastatic melanoma with BRAF V600E mutation.
Mécanisme D'action
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide selectively inhibits BRAF kinase, which is a key component of the mitogen-activated protein kinase (MAPK) pathway. This pathway is frequently activated in melanoma with BRAF V600E mutation, leading to uncontrolled cell proliferation and survival. This compound blocks the activity of BRAF kinase, thereby inhibiting the MAPK pathway and inducing apoptosis in melanoma cells.
Biochemical and Physiological Effects
This compound has been shown to have a potent antitumor effect in melanoma with BRAF V600E mutation. In addition to inducing apoptosis, this compound also inhibits cell migration and invasion, which are important processes involved in tumor metastasis. However, this compound can also cause some adverse effects, including skin rash, fever, and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a highly specific inhibitor of BRAF kinase, which makes it a valuable tool for studying the role of the MAPK pathway in cancer. However, this compound is not effective in all types of melanoma, and it can also induce resistance in some cases. Therefore, it is important to carefully select the appropriate cell lines and experimental conditions when using this compound in lab experiments.
Orientations Futures
There are several future directions for the development of N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide and related compounds. One direction is to improve the efficacy of this compound in melanoma by combining it with other targeted therapies or immunotherapies. Another direction is to explore the potential of this compound in other types of cancer with BRAF mutations, such as lung cancer and colorectal cancer. Moreover, the development of novel BRAF inhibitors with improved selectivity and pharmacokinetic properties is also an important direction for future research.
Conclusion
This compound is a potent inhibitor of BRAF kinase that has been approved for the treatment of melanoma with BRAF V600E mutation. This compound has shown promising results in preclinical and clinical trials, and it has become an important tool for studying the MAPK pathway in cancer. However, there are still some limitations and challenges in the use of this compound, and further research is needed to optimize its efficacy and safety in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves several steps, including the reaction of 3,4-difluoroaniline with ethyl 2-oxo-2-(2-oxopyrrolidin-1-yl)acetate, followed by the reaction of the resulting intermediate with 4-bromobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been extensively studied in preclinical and clinical trials for the treatment of melanoma with BRAF V600E mutation. In a phase III clinical trial, this compound showed a significantly improved overall survival rate compared to chemotherapy in patients with metastatic melanoma. Moreover, this compound has been shown to have a synergistic effect with MEK inhibitors in the treatment of melanoma.
Propriétés
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c21-16-7-6-15(10-17(16)22)24-18(26)11-23-20(28)14-4-1-3-13(9-14)12-25-8-2-5-19(25)27/h1,3-4,6-7,9-10H,2,5,8,11-12H2,(H,23,28)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAIXATVIWNGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)

![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)

![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)



![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)